molecular formula C10H10N2O4 B14106679 Methyl 2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate

Methyl 2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate

Cat. No.: B14106679
M. Wt: 222.20 g/mol
InChI Key: XWTDDNYGJCQGHP-UHFFFAOYSA-N
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Description

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyimino and ester functional groups. One common method involves the condensation of pyridine-3-carboxaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by esterification with methyl acetoacetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate exerts its effects depends on its interaction with molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
  • (2Z)-2-(N-hydroxyimino)-2-(pyridin-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Uniqueness

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyimino and ester groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

This detailed article provides a comprehensive overview of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)5-9(13)7-3-2-4-11-6-7/h2-4,6,15H,5H2,1H3

InChI Key

XWTDDNYGJCQGHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NO)CC(=O)C1=CN=CC=C1

Origin of Product

United States

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